
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinase family. Aurora kinases are a family of serine/threonine kinases that play a critical role in regulating cell division and are frequently overexpressed in cancer cells. HMN-214 has shown promise as a potential cancer treatment due to its ability to inhibit the activity of Aurora kinases and disrupt cell division in cancer cells.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves inhibition of Aurora kinases, which are critical regulators of cell division. Aurora kinases are frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting the activity of Aurora kinases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of Aurora kinases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide also disrupts the microtubule network and inhibits the phosphorylation of several downstream targets of Aurora kinases. These effects ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in lab experiments is its specificity for Aurora kinases, which allows for targeted inhibition of cell division in cancer cells. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the potential side effects and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of focus could be on optimizing the synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide to improve yields and reduce impurities. Another area of research could be on developing more effective delivery methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, as well as its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with 3-bromopropionic acid to form a substituted quinoline derivative. This intermediate is then reacted with 2-methoxybenzylamine to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been optimized to improve yields and reduce impurities, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the activity of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide can inhibit tumor growth and metastasis in several different types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-7-21(25)24(19-8-5-6-9-20(19)28-3)14-16-12-15-13-17(27-2)10-11-18(15)23-22(16)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSILBDWQTYIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

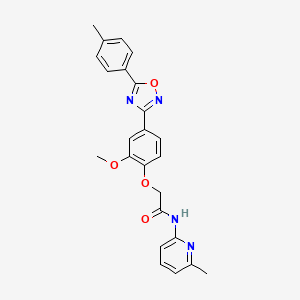
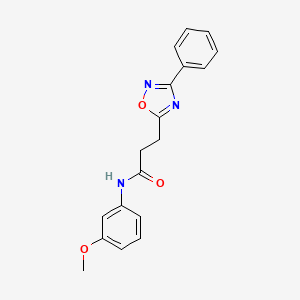
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
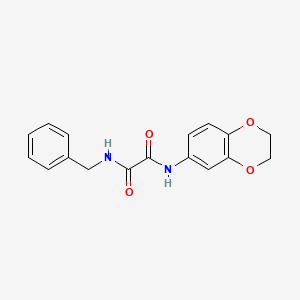
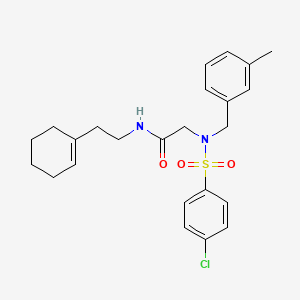
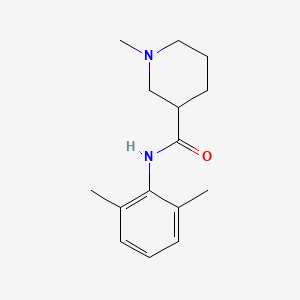
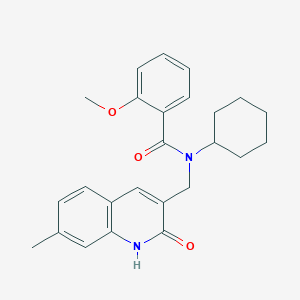
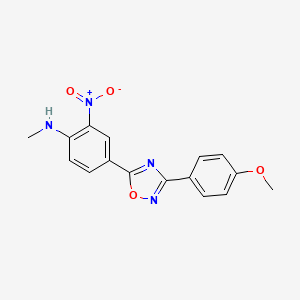

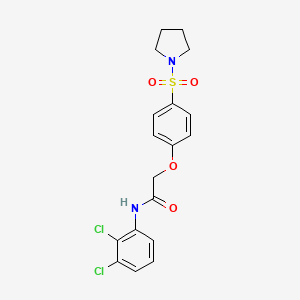

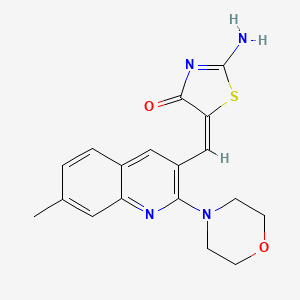
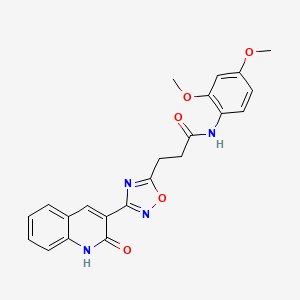
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7690884.png)